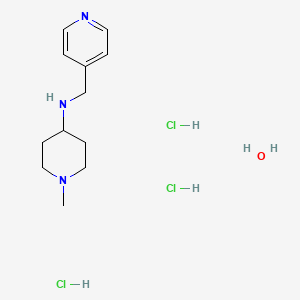

1-Methyl-N-(4-pyridinylmethyl)-4-piperidinamine trihydrochloride hydrate

CAS No.:

Cat. No.: VC13537851

Molecular Formula: C12H24Cl3N3O

Molecular Weight: 332.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24Cl3N3O |

|---|---|

| Molecular Weight | 332.7 g/mol |

| IUPAC Name | 1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine;hydrate;trihydrochloride |

| Standard InChI | InChI=1S/C12H19N3.3ClH.H2O/c1-15-8-4-12(5-9-15)14-10-11-2-6-13-7-3-11;;;;/h2-3,6-7,12,14H,4-5,8-10H2,1H3;3*1H;1H2 |

| Standard InChI Key | OYTLJRVETZHTDF-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)NCC2=CC=NC=C2.O.Cl.Cl.Cl |

| Canonical SMILES | CN1CCC(CC1)NCC2=CC=NC=C2.O.Cl.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

1-Methyl-N-(4-pyridinylmethyl)-4-piperidinamine trihydrochloride hydrate has the molecular formula C₁₂H₂₄Cl₃N₃O, with a molecular weight of 332.7 g/mol. The compound’s structure integrates a piperidine ring substituted with a methyl group at the 1-position and a 4-pyridinylmethyl amine group at the 4-position. The trihydrochloride salt form improves solubility in aqueous systems, while the hydrate component (indicated by the "hydrate" suffix) contributes to crystalline stability under standard conditions.

SMILES and InChI Representations

The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is CN1CCC(CC1)NCC2=CC=NC=C2.O.Cl.Cl.Cl, which delineates the connectivity of the piperidine ring, pyridinylmethyl group, and counterions. The International Chemical Identifier (InChI) key, OYTLJRVETZHTDF-UHFFFAOYSA-N, provides a unique descriptor for computational database searches. These identifiers are critical for cheminformatics applications and virtual screening studies.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄Cl₃N₃O |

| Molecular Weight | 332.7 g/mol |

| IUPAC Name | 1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine; hydrate; trihydrochloride |

| SMILES | CN1CCC(CC1)NCC2=CC=NC=C2.O.Cl.Cl.Cl |

| PubChem CID | 75531219 |

Research Applications and Utility

Role in Pharmaceutical Development

Piperidine and pyridine scaffolds are ubiquitous in drug discovery, featuring prominently in kinase inhibitors, antipsychotics, and analgesics. The presence of both motifs in this compound suggests utility as a building block for dual-pharmacophore agents. For instance, the pyridine ring could engage in π-π stacking interactions with aromatic amino acid residues in enzyme active sites, while the piperidine moiety provides conformational flexibility.

Chemical Synthesis and Derivative Formation

The compound’s primary amine and pyridine groups enable diverse derivatization strategies:

-

Acylation: The secondary amine can undergo acylation to form amide-linked prodrugs.

-

Quaternary Ammonium Salts: Alkylation of the pyridine nitrogen could yield cationic surfactants with antimicrobial properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume